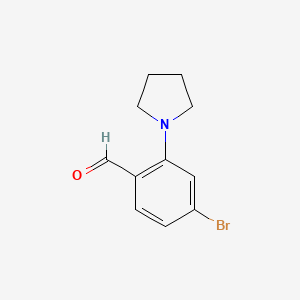

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

説明

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . It is used as a precursor and reacts with other compounds to prepare various derivatives .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .科学的研究の応用

Drug Discovery

The compound “4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde” contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

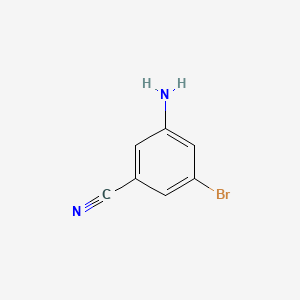

Selective Androgen Receptor Modulators (SARMs)

4-(Pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds were developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Pharmaceutical Intermediates

Compounds similar to “4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde”, such as 2-Bromo-4’-(1-pyrrolidinyl)acetophenone, are used as important raw materials and pharmaceutical intermediates . These intermediates play a crucial role in the synthesis of various pharmaceutical products.

Stereogenicity Studies

The pyrrolidine ring in “4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde” has stereogenic carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like “4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde” is a strategic choice in drug discovery. These fragments are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems like the pyrrolidine ring in “4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde” allow a greater chance of generating structural diversity. This is particularly useful in the field of medicinal chemistry for the development of new drug candidates .

将来の方向性

作用機序

Target of Action

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde primarily targets specific proteins and enzymes within cells. The pyrrolidine ring is known for its ability to interact with various biological targets, often influencing receptor activity or enzyme function

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites on proteins. This binding can lead to conformational changes in the protein structure, altering their activity. For instance, if the target is an enzyme, the binding of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde might inhibit or enhance its catalytic activity, thereby modulating the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can influence pathways related to neurotransmission, cell signaling, and metabolic processes. The downstream effects might include altered levels of neurotransmitters, changes in cellular metabolism, or modified signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely to be absorbed through passive diffusion due to its small molecular size and lipophilicity. It may distribute widely in the body, crossing cell membranes easily. Metabolism could involve hepatic enzymes, leading to the formation of metabolites that are eventually excreted via the kidneys .

Result of Action

At the molecular level, the action of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde can result in the inhibition or activation of its target proteins. This can lead to various cellular effects such as changes in gene expression, altered cellular metabolism, or modified cell signaling pathways. These molecular and cellular changes can have broader physiological effects depending on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. For instance, extreme pH levels might affect the compound’s stability or its ability to bind to targets. Similarly, high temperatures could lead to degradation, while the presence of other chemicals might result in competitive binding or interactions that modify its activity .

If you have any more specific questions or need further details, feel free to ask!

: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

特性

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCTORVMMDVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655674 | |

| Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

CAS RN |

887235-00-9 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887235-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。